N-(Trimethylsilyl)-4-chlorobenzaldimine
Overview
Description
N-(Trimethylsilyl)-4-chlorobenzaldimine: is an organosilicon compound that features a trimethylsilyl group attached to a 4-chlorobenzaldimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(Trimethylsilyl)-4-chlorobenzaldimine typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A common method involves the use of a base, such as triethylamine, to facilitate the formation of the imine bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems for reagent addition and product separation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: N-(Trimethylsilyl)-4-chlorobenzaldimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 4-chlorobenzylamine.
Substitution: Formation of various substituted benzaldimines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(Trimethylsilyl)-4-chlorobenzaldimine is used as a reagent in organic synthesis, particularly in the formation of imines and amines. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving imines. It can also be used to modify biomolecules through silylation, which can enhance their stability and solubility.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to form stable imine bonds makes it a useful building block for the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Trimethylsilyl)-4-chlorobenzaldimine involves the formation of imine bonds through nucleophilic addition reactions. The trimethylsilyl group enhances the reactivity of the imine by stabilizing the transition state and facilitating the formation of the imine bond. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
N-(Trimethylsilyl)benzaldimine: Similar structure but lacks the chlorine substituent.
N-(Trimethylsilyl)-4-methylbenzaldimine: Similar structure with a methyl group instead of a chlorine atom.
N-(Trimethylsilyl)-4-fluorobenzaldimine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: N-(Trimethylsilyl)-4-chlorobenzaldimine is unique due to the presence of the chlorine substituent, which can influence its reactivity and the types of reactions it undergoes. The chlorine atom can participate in additional reactions, such as nucleophilic aromatic substitution, which are not possible with other similar compounds.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-trimethylsilylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-8H,1-3H3/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRIROPKDZGLD-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=CC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/N=C/C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85654-07-5 | |
Record name | N-(Trimethylsilyl)-4-chlorobenzaldimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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